![molecular formula C14H16N2O3 B7558031 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol is a chemical compound that belongs to the class of phenolic compounds. It is also known as MPMP and is used in scientific research as a tool to study various biochemical and physiological processes. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol involves the inhibition of various enzymes and receptors involved in the regulation of cellular signaling pathways. It has been shown to inhibit the activity of various tyrosine kinases, including c-Src and Bcr-Abl, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol are complex and depend on the specific enzyme or receptor being targeted. It has been shown to induce apoptosis in various cancer cell lines by inhibiting the activity of tyrosine kinases involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of various GPCRs, including β-adrenergic receptors, which are involved in the regulation of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to study the function of specific enzymes or receptors in various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol. One direction is the development of more specific inhibitors of tyrosine kinases and GPCRs. Another direction is the study of the role of ROS in the regulation of cellular signaling pathways. Additionally, the use of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol in the treatment of various diseases, including cancer, is an area of active research. Overall, the study of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has the potential to lead to the development of new treatments for various diseases and the understanding of various biochemical and physiological processes.
Synthesis Methods
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been synthesized using different methods. One of the methods involves the reaction of 2-methoxy-4-nitrophenol with 2-methoxypyridine-3-amine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, which results in the formation of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol. Another method involves the reaction of 2-methoxy-4-bromophenol with 2-methoxypyridine-3-amine in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed amination reaction, which results in the formation of 2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol.
Scientific Research Applications
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol has been used in scientific research as a tool to study various biochemical and physiological processes. It has been used to study the mechanism of action of various enzymes, including tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been used to study the role of reactive oxygen species (ROS) in the regulation of cellular signaling pathways. Additionally, it has been used to study the role of various receptors, including G protein-coupled receptors (GPCRs), in the regulation of cellular signaling pathways.
properties
IUPAC Name |
2-methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13-8-10(5-6-12(13)17)9-16-11-4-3-7-15-14(11)19-2/h3-8,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIURVNMCROITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=C(N=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.